N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide
Description
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a thiophene-2-carboxamide moiety.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-11-4-6-12(7-5-11)20-16(13-9-22-10-14(13)19-20)18-17(21)15-3-2-8-23-15/h2-8H,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBDWVFMGUCUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-methylphenylhydrazine with thiophene-2-carboxylic acid, followed by cyclization to form the thieno[3,4-c]pyrazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process might involve crystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- The methyl and methoxy substituents on the phenyl ring influence melting points and spectral profiles. For example, the 4-methoxy derivative exhibits a lower melting point (160–162°C) compared to the 4-methyl analog (hypothetically higher due to reduced polarity).
- Thiophene-carboxamide derivatives with additional amino or hydrazino groups (e.g., compound 9b) show enhanced hydrogen-bonding capacity, which may improve binding to biological targets .
Biological Activity
N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current knowledge on its biological properties, including antitumor, anti-inflammatory, and antibacterial activities, supported by recent research findings.
Structural Overview
The compound features a thieno[3,4-c]pyrazole core with a thiophene-2-carboxamide structure. This unique arrangement contributes to its diverse biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
1. Antitumor Activity
Research indicates that derivatives of pyrazole compounds often exhibit potent antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. The compound may similarly interact with these pathways due to structural similarities with other active pyrazole derivatives.
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.5 | |
| Compound B | EGFR | 1.2 | |
| N-[2-(4-methylphenyl)-... | TBD | TBD | TBD |
2. Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are notable. Pyrazole derivatives have been documented to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism often involves the inhibition of NF-κB signaling pathways.
Case Study:
A study on related pyrazolo compounds demonstrated significant inhibition of LPS-induced inflammation in vitro, suggesting that N-[2-(4-methylphenyl)-... might exhibit similar properties.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine Inhibited | IC50 (µM) | Reference |
|---|---|---|---|
| Compound C | TNF-α | 15.0 | |
| Compound D | IL-6 | 20.0 | |
| N-[2-(4-methylphenyl)-... | TBD | TBD | TBD |
3. Antibacterial Activity
The antibacterial effects of pyrazole derivatives have also been explored extensively. Research has indicated that certain derivatives exhibit activity against various bacterial strains by disrupting cell membrane integrity.
Table 3: Antibacterial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Compound E | E. coli | 30 | |
| Compound F | S. aureus | 25 | |
| N-[2-(4-methylphenyl)-... | TBD | TBD | TBD |
The biological activity of N-[2-(4-methylphenyl)-... may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Molecular docking studies suggest that the compound could effectively bind to active sites of target proteins, inhibiting their function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
